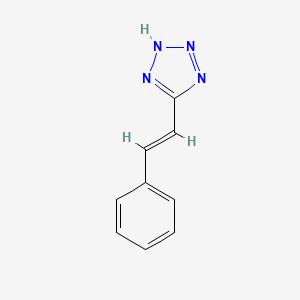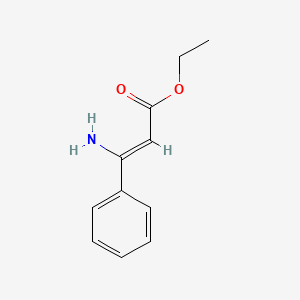
2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid can be represented by the SMILES string: CCCN1CC2=CC=CC=C2CC1C(=O)O .科学的研究の応用
Pharmacological Importance
Isoquinoline derivatives have been extensively studied for their pharmacological significance across multiple therapeutic areas. These compounds have demonstrated a range of biological potentials, including antifungal, anti-Parkinsonism, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer’s disease, antiviral, antibacterial, antidiabetic, anti-malarial, and more. The extensive review of the literature underscores the versatility of isoquinoline derivatives in pharmacotherapeutics, providing a solid foundation for future research aimed at developing novel low-molecular-weight inhibitors for diverse pharmacological applications (Danao et al., 2021).
Tetrahydroisoquinolines in Therapeutics
1,2,3,4-Tetrahydroisoquinoline, a core structure related to 2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, has emerged as a 'privileged scaffold' in medicinal chemistry. Initially associated with neurotoxicity, these compounds have been reevaluated for their neuroprotective properties, particularly in preventing Parkinsonism in mammals. The therapeutic versatility of tetrahydroisoquinolines extends to anticancer antibiotics, with significant advancements in drug discovery, notably the FDA approval of trabectedin for soft tissue sarcomas. This review highlights the promising role of tetrahydroisoquinoline derivatives in cancer, CNS disorders, and infectious diseases, underscoring their potential as novel drug candidates with unique mechanisms of action (Singh & Shah, 2017).
Synthetic Approaches
The synthesis of pyridines, quinolines, and isoquinolines from propargylic alcohols represents a strategic approach in medicinal chemistry. These heterocycles are pivotal in drug discovery due to their widespread biological activities. The review article by Mishra et al. summarizes various methodologies for generating these important structures, highlighting the adaptability of propargylic alcohols in constructing complex heterocyclic systems. This synthesis review provides valuable insights for organic chemists and researchers in developing novel therapeutic agents based on these privileged scaffolds (Mishra, Nair, & Baire, 2022).
特性
IUPAC Name |
2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-7-14-9-11-6-4-3-5-10(11)8-12(14)13(15)16/h3-6,12H,2,7-9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJCXIFTVVYBDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=CC=CC=C2CC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B1308849.png)
![7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1308851.png)


![Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B1308879.png)



![3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid](/img/structure/B1308891.png)



![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)
